4,8-Dimethyl-1,4,8-oxadiazecane
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Overview
Description
4,8-Dimethyl-1,4,8-oxadiazecane is a chemical compound with the molecular formula C9H20N2O It is a member of the oxadiazecane family, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1,4,8-oxadiazecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable diacid chloride, followed by cyclization to form the oxadiazecane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-1,4,8-oxadiazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of oxadiazecane oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated oxadiazecane derivatives.
Scientific Research Applications
4,8-Dimethyl-1,4,8-oxadiazecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-1,4,8-oxadiazecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4,8-Oxadiazecane: Lacks the dimethyl substitutions, resulting in different chemical properties.
4,8-Dimethyl-1,4,8-oxadiazine: Contains a different ring structure, leading to variations in reactivity and applications.
Uniqueness
4,8-Dimethyl-1,4,8-oxadiazecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
91377-66-1 |
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Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4,8-dimethyl-1,4,8-oxadiazecane |
InChI |
InChI=1S/C9H20N2O/c1-10-4-3-5-11(2)7-9-12-8-6-10/h3-9H2,1-2H3 |
InChI Key |
QGCAEVANERIVQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CCOCC1)C |
Origin of Product |
United States |
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